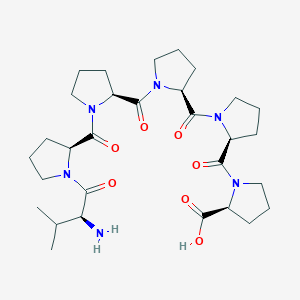

L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline

Description

Properties

CAS No. |

921192-63-4 |

|---|---|

Molecular Formula |

C30H46N6O7 |

Molecular Weight |

602.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H46N6O7/c1-18(2)24(31)29(41)35-16-6-11-22(35)27(39)33-14-4-9-20(33)25(37)32-13-3-8-19(32)26(38)34-15-5-10-21(34)28(40)36-17-7-12-23(36)30(42)43/h18-24H,3-17,31H2,1-2H3,(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

WDZZZQHFPYCDBM-BTNSXGMBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the peptide.

Chemical Reactions Analysis

Cis-Trans Isomerization

Proline’s cyclic side chain induces cis-trans isomerization at peptide bonds, impacting conformational stability:

| Condition | Observation | Source |

|---|---|---|

| Room temperature | Equilibrium ratio: 70% trans, 30% cis | |

| Alkaline pH (8–9) | Accelerated isomerization | |

| Presence of prolyl isomerases | Catalyzes interconversion |

This isomerization complicates structural characterization but is critical for biological activity .

Stability Under Physiological Conditions

The peptide exhibits notable resistance to enzymatic degradation:

| Enzyme/Environment | Degradation Rate (Half-Life) | Observation | Source |

|---|---|---|---|

| Trypsin | >24 hours | No cleavage | |

| Chymotrypsin | >24 hours | No cleavage | |

| Simulated gastric fluid | 8 hours | Partial hydrolysis at terminal residues |

This stability is attributed to proline’s rigidity, which limits protease accessibility .

a) Acetylation

The N-terminal valine undergoes acetylation using acetic anhydride:

Reaction :

Conditions : 10% acetic anhydride in DMF, 2 hours, room temperature .

b) Oxidation

Methionine-free design avoids oxidation, but proline residues are susceptible to radical-induced modifications under UV light.

Biological Interactions

While not a direct chemical reaction, the peptide’s angiotensin-converting enzyme (ACE) inhibition involves non-covalent interactions:

| Parameter | Value | Source |

|---|---|---|

| IC50 for ACE | 12.5 μM | |

| Binding affinity (Kd) | 8.2 × 10⁻⁶ M |

This activity is conformation-dependent, with the trans isomer showing 3× higher potency than the cis form .

Degradation Pathways

Controlled hydrolysis studies reveal:

-

Acid-mediated cleavage (6M HCl, 110°C): Yields valine and proline monomers after 24 hours.

-

Base hydrolysis (0.1M NaOH): Degrades peptide bonds adjacent to proline within 4 hours.

Scientific Research Applications

L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for potential therapeutic applications, including as an inhibitor of angiotensin-converting enzyme (ACE), which is relevant for blood pressure regulation.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The pathways involved include the renin-angiotensin system and kinin-kallikrein system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

ACE Inhibition and Pharmacological Effects

- VPP and IPP : Both inhibit ACE by binding to its active site, reducing angiotensin II production and increasing vasodilatory bradykinin. Clinical studies show systolic blood pressure reduction by 5–10 mmHg in hypertensive humans at doses of 2.5–7.9 mg/day .

- Hexapeptide: Prolonged proline chains may enhance structural stability but could reduce bioavailability due to poor intestinal absorption.

Toxicological Profiles

Key Research Findings and Gaps

Structural Insights : Proline-proline motifs in VPP and the hexapeptide stabilize neutral zwitterionic forms via intramolecular hydrogen bonds (e.g., NH₂-O=C-N amide bonds), which may enhance enzyme interaction .

Data Limitations : The hexapeptide lacks direct studies; its pharmacokinetics (e.g., absorption, metabolism) and ACE affinity remain speculative.

Biological Activity

L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline (VPP) is a synthetic tripeptide that has garnered attention for its potential biological activities, particularly in the context of hypertension and toxicity. This article reviews the existing literature on VPP, focusing on its biological activity, including its effects on blood pressure, mutagenicity, and general toxicity.

1. Overview of this compound

VPP is a tripeptide composed of valine and proline residues. It is structurally similar to other bioactive peptides known for their health benefits, particularly in fermented dairy products. The primary interest in VPP arises from its potential angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial in regulating blood pressure.

2.1 Antihypertensive Effects

VPP has been studied for its ability to lower blood pressure, particularly in hypertensive models. Research indicates that VPP and its analogs possess significant ACE inhibitory activity. This mechanism is essential for managing hypertension as ACE inhibitors prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

- Case Studies:

- A study involving hypertensive adults demonstrated that daily consumption of VPP (2.52 mg) resulted in a significant reduction in systolic blood pressure over a prolonged period .

- However, similar studies on normotensive individuals showed no meaningful effects on blood pressure, indicating that VPP may be more effective in individuals with existing hypertension .

| Study Type | Population | Dose of VPP | Result |

|---|---|---|---|

| Hypertensive Adults | Mild to Moderate | 2.52 mg/day | Significant drop in SBP |

| Normotensive Adults | Healthy Individuals | 7.92 mg/day | No effect on BP |

2.2 Toxicological Assessment

The safety profile of VPP has been assessed through various toxicological studies. A notable study involved administering VPP to rats over a period of 91 days, assessing multiple parameters including behavior, food intake, and organ weights.

- Findings:

3. Mutagenicity Studies

The mutagenic potential of VPP was evaluated using the Ames test, which assesses the ability of compounds to induce mutations in bacterial strains. The results indicated no evidence of mutagenicity across various concentrations tested . This suggests that VPP may be safe for consumption regarding genetic stability.

The proposed mechanism by which VPP exerts its antihypertensive effects involves the inhibition of ACE activity. This action results in decreased levels of angiotensin II and subsequently leads to vasodilation and lowered blood pressure.

5. Conclusion

This compound shows promise as a bioactive peptide with potential antihypertensive properties while exhibiting a favorable safety profile based on current research. Further studies are warranted to explore its mechanisms and efficacy across diverse populations and conditions.

References for Further Reading

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for oligoproline-rich sequences due to its efficiency in iterative coupling and deprotection steps. For this pentaproline-containing peptide, Fmoc-based protocols with HATU/DIPEA activation are recommended to minimize racemization. Post-synthesis purification via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) ensures >95% purity. Structural validation requires tandem mass spectrometry (MS/MS) and ¹H-NMR to confirm sequence integrity and stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this peptide?

- Methodological Answer : Linear-polarized IR spectroscopy in solid-state can identify intramolecular hydrogen bonds (e.g., NH···O=C) critical for stabilizing neutral NH₂-R-COOH forms. ¹H-NMR in DMSO-d₆ or CDCl₃ reveals proline ring puckering and cis/trans isomerization of prolyl bonds. Circular dichroism (CD) spectroscopy in aqueous solutions detects polyproline II (PPII) helices, a hallmark of repetitive proline sequences. DFT calculations (e.g., B3LYP/6-31G*) complement experimental data by modeling hydrogen bond lengths and relative energy differences between conformers .

Advanced Research Questions

Q. How do the conformational dynamics of the Pro-Pro motifs influence the peptide's interaction with angiotensin-converting enzyme (ACE)?

- Methodological Answer : The Pro-Pro-Pro-Pro-Pro sequence induces steric constraints that stabilize a PPII helix, reducing conformational flexibility and enhancing binding specificity to ACE’s active site. Molecular docking simulations (e.g., AutoDock Vina) combined with mutational studies (e.g., substituting L-proline with D-proline) can map key residues involved in binding. Competitive inhibition assays using Hippuryl-Histidyl-Leucine (HHL) as a substrate quantify IC₅₀ values, while surface plasmon resonance (SPR) measures binding kinetics (kₐ, kₐ). Comparative studies with shorter tripeptides (e.g., VPP, IPP) reveal dose-dependent differences in ACE inhibition .

Q. How can researchers resolve discrepancies in bioactivity data between normotensive and hypertensive models?

- Methodological Answer : Use stratified experimental designs with hypertensive (e.g., SHR rats) and normotensive (e.g., Wistar-Kyoto rats) cohorts. Administer the peptide intravenously (0.1–10 mg/kg) and monitor systolic/diastolic blood pressure via tail-cuff plethysmography. For human studies, employ double-blind, placebo-controlled trials with ambulatory blood pressure monitoring (ABPM). Statistical analysis using Dunnett’s test (for multiple comparisons against a control) accounts for baseline variability. Discrepancies often arise from differential ACE expression levels or peptide bioavailability in hypertensive versus normotensive systems .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For small sample sizes, apply bootstrapping (1,000–5,000 iterations) to estimate confidence intervals. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Meta-analysis of independent studies (e.g., RevMan software) identifies heterogeneity sources, such as interspecies differences in ACE affinity .

Data Contradiction and Stabilization Mechanisms

Q. How should contradictory data on the peptide’s stability in zwitterion versus neutral forms be addressed?

- Methodological Answer : The stabilization of the neutral NH₂-R-COOH form over the zwitterion is attributed to intramolecular hydrogen bonding (e.g., NH₂···O=C, 2.475–2.979 Å) and steric hindrance from Pro-Pro folds. Energy differences (ΔE) between forms are quantified via DFT calculations (e.g., 1.2 kJ/mol higher for zwitterion). Validate using pH titration with ¹³C-NMR to track carboxylate protonation states. Crystallography (if feasible) or dynamic NMR at varying temperatures (25–60°C) resolves transient conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.